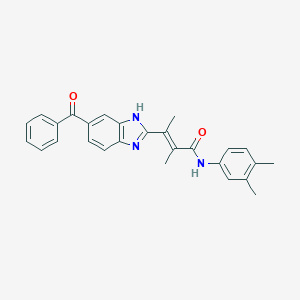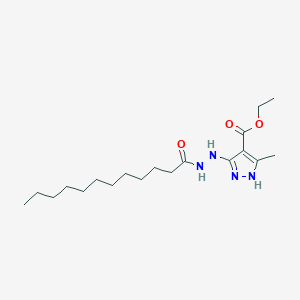
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone, also known as DBFC, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the family of cyclopentanone derivatives and has been studied extensively due to its potential applications in various fields, including medicine, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can cause damage to cancer cells. In addition, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has also been shown to generate ROS upon exposure to light, which can cause damage to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone in lab experiments is its high purity and stability. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone can be synthesized in high yields and purified by recrystallization, making it a reliable compound for use in experiments. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone is its sensitivity to light. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone generates ROS upon exposure to light, which can cause damage to normal cells. Therefore, precautions must be taken when handling 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone. One direction is the optimization of its anticancer activity. Further studies are needed to determine the optimal conditions for 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone to induce apoptosis in cancer cells. Another direction is the development of novel materials using 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone as a building block. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has unique properties that make it a promising candidate for the synthesis of novel materials with unique properties. Finally, further studies are needed to determine the potential use of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone as a catalyst in organic reactions. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to have catalytic activity in certain reactions, and further studies are needed to determine its full potential as a catalyst.
Conclusion
In conclusion, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, materials science, and catalysis. The synthesis method of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been optimized to increase the yield and purity of the product. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and has low toxicity in normal cells. However, precautions must be taken when handling 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone in lab experiments due to its sensitivity to light. There are several future directions for the study of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone, including the optimization of its anticancer activity, the development of novel materials, and its potential use as a catalyst in organic reactions.
Méthodes De Synthèse
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone can be synthesized by the reaction of 2,5-cyclopentanedione with 4-fluorobenzaldehyde and 1,3-dithiol-2-one in the presence of a base catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The synthesis of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been optimized to increase the yield and purity of the product. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been studied extensively for its potential applications in various fields. In the field of medicine, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In materials science, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been used as a building block for the synthesis of novel materials with unique properties. It has also been studied for its potential use as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C15H13FOS2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(4-fluorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C15H13FOS2/c16-12-4-1-10(2-5-12)9-11-3-6-13(14(11)17)15-18-7-8-19-15/h1-2,4-5,9H,3,6-8H2/b11-9+ |
Clé InChI |
OOHAEZXEQQOAQI-PKNBQFBNSA-N |
SMILES isomérique |
C\1CC(=C2SCCS2)C(=O)/C1=C/C3=CC=C(C=C3)F |
SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)F |
SMILES canonique |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)


![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)